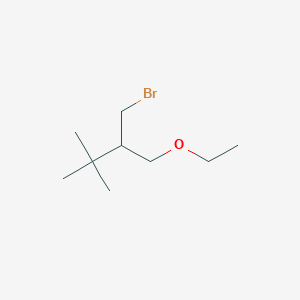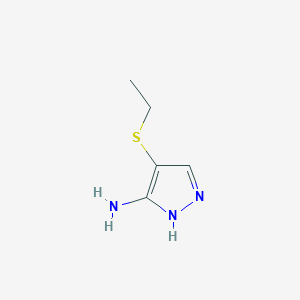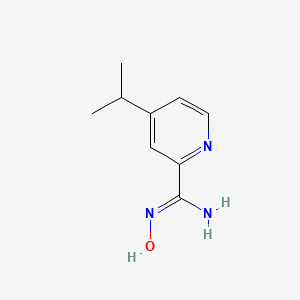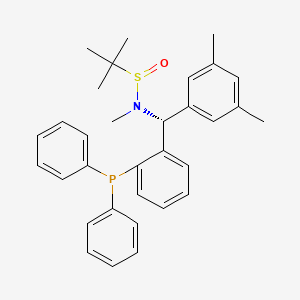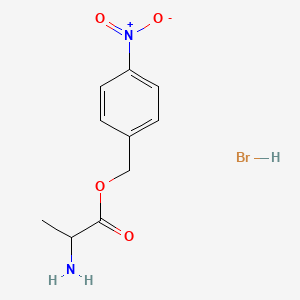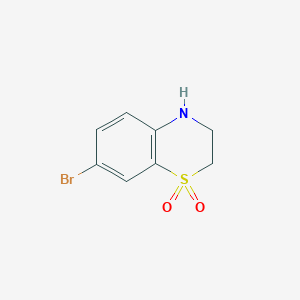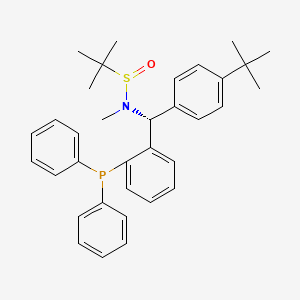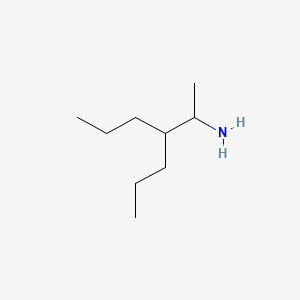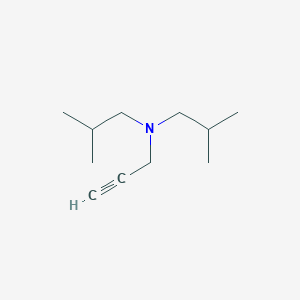
n,n-Diisobutylprop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpropyl)(prop-2-yn-1-yl)amine, also known by its IUPAC name N-isobutyl-2-propyn-1-amine, is a chemical compound with the molecular formula C7H13N. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl)(prop-2-yn-1-yl)amine typically involves the reaction of 2-methylpropylamine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for bis(2-methylpropyl)(prop-2-yn-1-yl)amine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylpropyl)(prop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the prop-2-yn-1-yl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted amines.
Applications De Recherche Scientifique
Bis(2-methylpropyl)(prop-2-yn-1-yl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(2-methylpropyl)(prop-2-yn-1-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-yn-1-amine: A simpler compound with similar reactivity but lacking the 2-methylpropyl group.
Bis(prop-2-yn-1-yl)amine: Contains two prop-2-yn-1-yl groups, offering different reactivity and applications.
N-(prop-2-yn-1-yl)naphthalene-1-carboxamide: A more complex compound with additional functional groups and potential biological activity.
Uniqueness
The presence of both the 2-methylpropyl and prop-2-yn-1-yl groups allows for versatile chemical transformations and interactions with biological targets .
Propriétés
Formule moléculaire |
C11H21N |
|---|---|
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
2-methyl-N-(2-methylpropyl)-N-prop-2-ynylpropan-1-amine |
InChI |
InChI=1S/C11H21N/c1-6-7-12(8-10(2)3)9-11(4)5/h1,10-11H,7-9H2,2-5H3 |
Clé InChI |
HIHBTCFSBVQNKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC#C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



